2-Chloro-1,3-dimethoxy-4-nitrobenzene
Description
2-Chloro-1,3-dimethoxy-4-nitrobenzene is a substituted aromatic compound characterized by a benzene ring with four functional groups: chloro at position 2, nitro at position 4, and methoxy (-OCH₃) groups at positions 1 and 3. Its molecular formula is C₈H₈ClNO₄, with a calculated molecular weight of 217.61 g/mol.
Properties
Molecular Formula |
C8H8ClNO4 |
|---|---|
Molecular Weight |
217.60 g/mol |
IUPAC Name |
2-chloro-1,3-dimethoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3 |
InChI Key |
DXWGZZDXYVQOLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share partial structural similarities with 2-Chloro-1,3-dimethoxy-4-nitrobenzene, differing in substituent type, position, or molecular complexity.
Substituent Variation: Halogens vs. Alkoxy Groups
2-Chloro-1,3-difluoro-4-nitrobenzene ()
- Molecular Formula: C₆H₂ClF₂NO₂
- Molecular Weight : 193.53 g/mol
- Key Differences :
- Replaces methoxy groups with fluorine at positions 1 and 3.
- Fluorine’s electronegativity induces stronger electron-withdrawing effects compared to methoxy, altering reaction kinetics in electrophilic substitution.
- Lower molecular weight (193.53 vs. 217.61) and likely reduced boiling point due to smaller substituents .
1-Amino-4-chloro-2-nitrobenzene ()
- Molecular Formula : C₆H₅ClN₂O₂
- Molecular Weight : 172.57 g/mol
- Key Differences: Substitutes methoxy groups with an amino (-NH₂) group at position 1. Amino’s electron-donating nature enhances reactivity in diazotization and coupling reactions, unlike methoxy’s resonance effects. Lower molecular weight (172.57 vs. 217.61) and higher basicity .
Substituent Position and Complexity
3-Chloro-1-methoxy-4-methyl-2-nitrobenzene ()
- Molecular Formula: C₈H₈ClNO₃
- Molecular Weight : 201.61 g/mol
- Chloro at position 3 (vs. 2 in the target compound) shifts electronic effects, altering regioselectivity in further substitutions .
2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene ()
- Molecular Formula: C₁₃H₉Cl₂NO₃
- Molecular Weight : 298.12 g/mol
- Key Differences: A phenoxy-methyl group at position 1 significantly increases molecular weight (298.12 vs. 217.61) and hydrophobicity. The extended aromatic system may enhance UV absorbance, relevant in spectroscopic analysis .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |
|---|---|---|---|---|
| This compound (Target) | C₈H₈ClNO₄ | 217.61 | Cl (2), NO₂ (4), -OCH₃ (1,3) | Polarized electronic environment |
| 2-Chloro-1,3-difluoro-4-nitrobenzene | C₆H₂ClF₂NO₂ | 193.53 | Cl (2), NO₂ (4), -F (1,3) | Enhanced electrophilic withdrawal |
| 1-Amino-4-chloro-2-nitrobenzene | C₆H₅ClN₂O₂ | 172.57 | Cl (4), NO₂ (2), -NH₂ (1) | Diazotization potential |
| 4-Chloro-1-ethoxy-2-nitrobenzene | C₈H₇ClNO₃ | 200.60 | Cl (4), NO₂ (2), -OCH₂CH₃ (1) | Increased steric bulk |
| 3-Chloro-1-methoxy-4-methyl-2-nitrobenzene | C₈H₈ClNO₃ | 201.61 | Cl (3), NO₂ (2), -OCH₃ (1), -CH₃ (4) | Steric hindrance at position 4 |
| 2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene | C₁₃H₉Cl₂NO₃ | 298.12 | Cl (2,4'), NO₂ (4), -OCH₂(C₆H₄Cl) (1) | High hydrophobicity, UV-active |
Research Findings and Trends
- Electronic Effects : Methoxy groups in the target compound activate the ring for electrophilic substitution at positions ortho/para to the electron-donating groups, while nitro directs incoming electrophiles to meta positions.
- Solubility: Bulkier substituents (e.g., ethoxy, phenoxy) reduce aqueous solubility but enhance lipid solubility, impacting bioavailability in pharmaceutical contexts.
- Synthetic Utility: The target’s dimethoxy-nitro framework is advantageous for constructing polyfunctional aromatics, whereas fluoro or amino analogs are tailored for specialized reactions (e.g., fluorinated drug candidates).
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